molecular formula C8H14ClNO2 B2537444 3-But-3-enylazetidine-3-carboxylic acid;hydrochloride CAS No. 2503203-78-7

3-But-3-enylazetidine-3-carboxylic acid;hydrochloride

Cat. No. B2537444
CAS RN: 2503203-78-7
M. Wt: 191.66
InChI Key: OWIIYNVTPVHQSA-UHFFFAOYSA-N
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Description

Azetidines are four-membered nitrogen-containing heterocycles . They are valuable compounds in pharmaceutical and agrochemical research . The reactivity of azetidines is driven by a considerable ring strain .


Synthesis Analysis

Azetidines can be synthesized through various methods. For instance, they can be prepared from three different precursors and by three bottom-up synthesis methods: classical pyrolysis of citric acid, microwave irradiation of glucose, and hydrothermal treatment of glucosamine hydrochloride .


Molecular Structure Analysis

Azetidines have a four-membered ring structure with a nitrogen atom. The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .


Chemical Reactions Analysis

The reactions of carboxylic acids, which are part of the compound you mentioned, belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Azetidines are stable under normal conditions . They are soluble in water and their properties are driven by the ring strain of approx. 25.4 kcal/mol .

Safety and Hazards

While specific safety data for “3-But-3-enylazetidine-3-carboxylic acid;hydrochloride” is not available, it’s important to handle all chemical compounds with care. For instance, hydrochloric acid, which is part of the compound you mentioned, is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

Azetidines have been gaining attention in organic synthesis and medicinal chemistry due to their unique properties . Future research directions may include exploring new synthesis methods, studying their reactivity, and investigating their potential applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

3-but-3-enylazetidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-3-4-8(7(10)11)5-9-6-8;/h2,9H,1,3-6H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIIYNVTPVHQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CNC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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